Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- is a chemical compound with the molecular formula C18H20O2. It is also known by other names such as 4’-tert-Butyl-2-hydroxy-2-phenylacetophenone. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to the ethanone structure, along with a tert-butyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the compound.
Scientific Research Applications
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and tert-butyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Lacks the tert-butyl and hydroxy groups, making it less lipophilic and less reactive.
4-tert-Butylacetophenone: Similar structure but lacks the hydroxy group, affecting its reactivity and potential biological activities.
2-Hydroxyacetophenone: Lacks the tert-butyl group, making it less lipophilic and potentially less effective in certain applications.
Uniqueness
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl- is unique due to the presence of both the hydroxy and tert-butyl groups, which enhance its reactivity and lipophilicity. These structural features contribute to its diverse applications in scientific research and industry.
Properties
CAS No. |
116360-27-1 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)15-11-9-14(10-12-15)17(20)16(19)13-7-5-4-6-8-13/h4-12,16,19H,1-3H3 |
InChI Key |
NJUVQQSTOTUGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.